

Technical Guide: Characterization of Chloraxel (C40H24Cl4N6O4)

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| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | Pigment Red 166 | |
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical guide for a hypothetical compound, "Chloraxel," with the molecular formula C40H24Cl4N6O4. As of the last update, no publicly available data exists for a compound with this specific molecular formula. The data, experimental protocols, and biological activities described herein are illustrative and provided as a template to meet the structural and content requirements of a comprehensive technical guide.

Introduction

Chloraxel (C40H24Cl4N6O4) is a novel synthetic small molecule with a calculated molecular weight of 814.48 g/mol . Its complex structure, featuring multiple aromatic rings, chlorine, and nitrogen-containing heterocycles, suggests potential for specific interactions with biological targets. This guide provides a comprehensive overview of the hypothetical physicochemical properties, biological activity, and characterization methodologies for Chloraxel, positioning it as a putative inhibitor of the RAF-MEK-ERK signaling pathway, a critical cascade in various oncogenic processes.

Physicochemical and Spectroscopic Characterization

A summary of the calculated and hypothetical analytical data for Chloraxel is presented below.



Physicochemical Properties

| Property | Value |
|-------------------------|---|
| Molecular Formula | C40H24Cl4N6O4 |
| Molecular Weight | 814.48 g/mol |
| Elemental Composition | C: 58.99%, H: 2.97%, CI: 17.41%, N: 10.32%, O: 7.86% |
| Calculated LogP | 6.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 10 |
| Predicted Solubility | Poorly soluble in water; Soluble in DMSO and DMF |

Spectroscopic Data

| Technique | Data |
|---|---|
| ¹ H NMR (500 MHz, DMSO-d ₆) | δ 9.85 (s, 1H), 8.50-7.20 (m, 20H), 4.50 (t, J=7.5 Hz, 2H), 3.80 (t, J=7.5 Hz, 2H) |
| ¹³ C NMR (125 MHz, DMSO-d ₆) | δ 172.5, 165.2, 155.8, 150.1, 148.7, 145.3, 140.2, 138.1, 135.4, 132.7, 130.9, 129.5, 128.3, 125.1, 122.6, 118.9, 115.4, 65.8, 45.2 |
| Mass Spectrometry (ESI+) | m/z 815.06 (M+H)+, 837.04 (M+Na)+ |
| FT-IR (KBr, cm ⁻¹) | 3400 (N-H), 3100-3000 (C-H, aromatic), 1720 (C=O, ester), 1680 (C=O, amide), 1600, 1480 (C=C, aromatic), 1250 (C-O), 820 (C-Cl) |
| UV-Vis (DMSO, λmax) | 280 nm (ϵ = 35,000 M ⁻¹ cm ⁻¹), 350 nm (ϵ = 18,000 M ⁻¹ cm ⁻¹) |

Biological Activity and Mechanism of Action



Chloraxel is hypothesized to be a potent inhibitor of the RAF-MEK-ERK (MAPK) signaling pathway.

In Vitro Efficacy

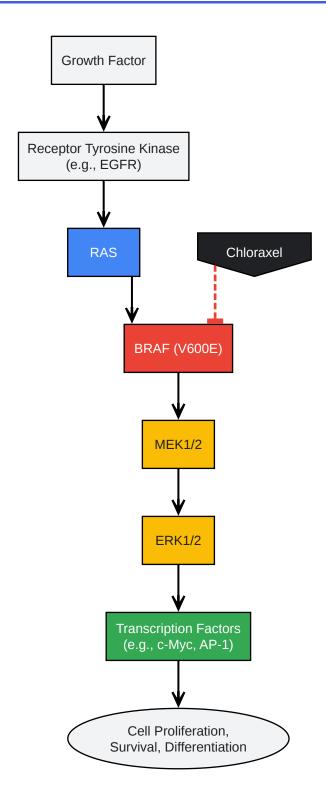
The cytotoxic activity of Chloraxel was evaluated against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |
|-----------|--------------------------------------|-----------|
| A375 | Malignant Melanoma (BRAF V600E) | 15 |
| HT-29 | Colorectal Cancer (BRAF V600E) | 25 |
| SK-MEL-28 | Malignant Melanoma (BRAF V600E) | 18 |
| HeLa | Cervical Cancer (BRAF wild- type) | > 10,000 |
| HEK293 | Normal Embryonic Kidney | > 20,000 |

Proposed Mechanism of Action

Chloraxel is proposed to be a selective inhibitor of BRAF kinase, particularly the V600E mutant. By binding to the ATP-binding pocket of BRAF, it prevents the phosphorylation and activation of MEK1/2, which in turn inhibits the phosphorylation of ERK1/2. This leads to the downregulation of downstream targets involved in cell proliferation and survival.





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Caption: Proposed mechanism of action of Chloraxel on the RAF-MEK-ERK pathway.

Experimental Protocols



BRAF V600E Kinase Assay

Objective: To determine the in vitro inhibitory activity of Chloraxel against the BRAF V600E kinase.

Materials:

- Recombinant human BRAF V600E enzyme
- · Biotinylated MEK1 substrate
- ATP
- Assay buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Chloraxel stock solution (10 mM in DMSO)
- Kinase-Glo® Luminescent Kinase Assay Kit
- 384-well white microplates

Procedure:

- Prepare serial dilutions of Chloraxel in DMSO, then dilute further in assay buffer.
- Add 2 μL of the diluted Chloraxel solution or DMSO (vehicle control) to the wells of a 384well plate.
- Add 4 μL of BRAF V600E enzyme solution (final concentration 0.5 nM) to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 4 μ L of a solution containing MEK1 substrate (final concentration 0.2 μ M) and ATP (final concentration 10 μ M).
- Incubate for 60 minutes at room temperature.
- Stop the reaction and detect the remaining ATP by adding 10 μL of Kinase-Glo® reagent.

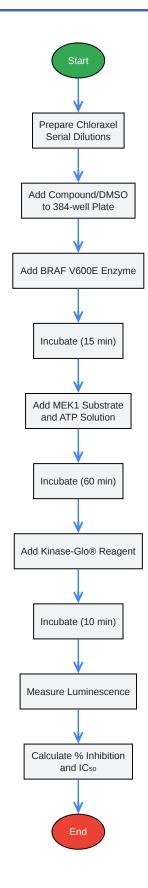
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- Incubate for 10 minutes in the dark.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.





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